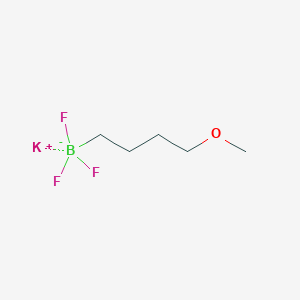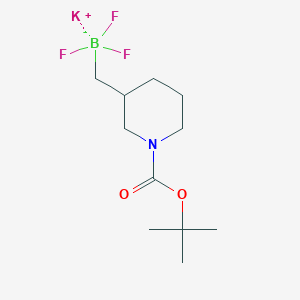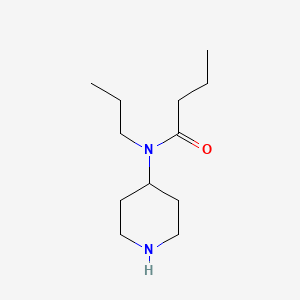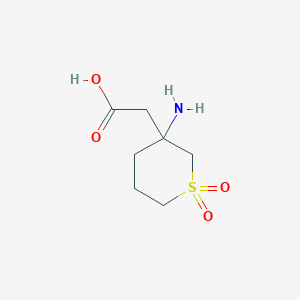
Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: is an organic compound with the molecular formula C9H18O3 It is an ester derived from the reaction of ethanol and 2-(hydroxymethyl)-3,3-dimethylbutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or amine groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Drug Development: The compound’s ester functional group makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug.
Biochemical Studies: It can be used as a substrate in enzymatic reactions to study esterases and other related enzymes.
Industry:
Materials Science: The compound can be used in the production of polymers and resins, providing unique properties to the final material.
Coatings and Adhesives: It can be incorporated into formulations to improve adhesion and durability.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzymatic Hydrolysis: In biological systems, ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be hydrolyzed by esterases to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug.
Oxidative Pathways: The compound can undergo oxidation in the presence of specific enzymes or chemical oxidants, leading to the formation of aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(hydroxymethyl)-3-methylbutanoate: Differing by the position of the methyl group on the butanoate chain.
Uniqueness:
Structural Features:
Reactivity: The compound’s ester functional group allows for a wide range of chemical modifications, making it versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)7(6-10)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Clave InChI |
VIOXYLODYBWBJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)

![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)


![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)


![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)




